molecular formula C10H9NO2 B12954273 2-Acetylindolin-3-one

2-Acetylindolin-3-one

Cat. No.: B12954273
M. Wt: 175.18 g/mol
InChI Key: CAEVCAMDZHRUNF-UHFFFAOYSA-N
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Description

2-Acetylindolin-3-one is a heterocyclic compound that belongs to the indolinone family. This compound is characterized by an indole ring system with an acetyl group at the second position and a ketone group at the third position. Indolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Organocatalytic Conjugate Addition: One of the methods for synthesizing 2-acetylindolin-3-one involves the organocatalytic conjugate addition of 1-acetylindolin-3-one to enones.

    Three-Component Reaction: Another method involves a three-component reaction of an anhydride compound, sodium cyanide, and aniline derivatives using acetic anhydride as an organic catalyst.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Acetylindolin-3-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Substitution reactions can occur at the acetyl group or the indole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolin-3-ones, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

2-Acetylindolin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetylindolin-3-one involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

2-Acetylindolin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-acetyl-1,2-dihydroindol-3-one

InChI

InChI=1S/C10H9NO2/c1-6(12)9-10(13)7-4-2-3-5-8(7)11-9/h2-5,9,11H,1H3

InChI Key

CAEVCAMDZHRUNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)C2=CC=CC=C2N1

Origin of Product

United States

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